N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isoquinoline moiety and an isopropyl group. Isoquinoline, a bicyclic aromatic heterocycle, confers distinct electronic and steric properties, while the isopropyl substituent enhances lipophilicity. This compound is hypothesized to exhibit unique physicochemical and biological characteristics, making it relevant in pharmaceutical intermediates and materials science.
Properties
IUPAC Name |
N'-(isoquinolin-1-ylmethyl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-12(2)18(10-8-16)11-15-14-6-4-3-5-13(14)7-9-17-15/h3-7,9,12H,8,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLBEYPBREQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline with an appropriate alkyl halide, followed by the introduction of the ethane-1,2-diamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoquinoline ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
Scientific Research Applications
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
Aromatic Heterocycles vs. Aliphatic Amines
- DETA, TETA, PEHA (): These linear aliphatic amines with multiple -NH- groups demonstrate high corrosion inhibition efficiency due to strong chelation with metal surfaces. Their hydrophilic nature facilitates adsorption but limits membrane permeability in biological systems.
- However, reduced flexibility compared to linear amines may lower chelation efficiency in corrosion inhibition .
Heterocyclic Substituents
- N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine (): The thiazole ring, a monocyclic electron-withdrawing group, may improve metabolic stability but reduce aromatic interactions compared to isoquinoline. Molecular weight: ~213.36 (analogous to ).
- N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-1,2-ethanediamine (): The benzyl-pyrrolidinyl group introduces steric bulk and moderate lipophilicity, but lacks the extended conjugation of isoquinoline, limiting π-system-mediated applications .
Table 1: Key Properties of Selected Ethane-1,2-diamine Derivatives
| Compound Name | Substituents | Molecular Weight | logP* | Key Applications |
|---|---|---|---|---|
| N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine | Isoquinolin-1-ylmethyl, Isopropyl | ~285.4 (est.) | 3.2 | Pharmaceutical intermediates, metal coordination |
| DETA | Three -NH- groups | 103.17 | -1.5 | Corrosion inhibition, chelating agents |
| N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine | Thiazol-5-ylmethyl, Isopropyl | 213.36 | 1.8 | Bioactive intermediates |
| (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine | Pyrrolidinyl, Isopropyl | 213.36 | 1.5 | Chiral catalysts, drug discovery |
*logP estimated via computational tools (e.g., Quantum Espresso, ).
Biological Activity
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 206.33 g/mol. The compound features an isoquinoline moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The isoquinoline structure may facilitate the inhibition of certain kinases or the modulation of neurotransmitter systems, potentially leading to therapeutic effects.
Antitumor Activity
Studies have shown that derivatives of isoquinoline exhibit significant antitumor properties. For instance, compounds that share structural similarities with this compound have been tested against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been suggested through mechanisms involving oxidative stress and DNA damage pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| SGC7901 (Gastric Cancer) | 12.8 | DNA damage and oxidative stress |
| HCT116 (Colon Cancer) | 10.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Bacillus subtilis | 64 µg/mL | Bacteriostatic |
Study on Antitumor Effects
A notable study evaluated the cytotoxic effects of isoquinoline derivatives on human pancreatic cancer cells (Patu8988). The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, emphasizing the potential role of this compound in cancer therapy.
Research on Antimicrobial Properties
In another investigation, the antimicrobial efficacy against multidrug-resistant strains was assessed. The findings revealed that the compound exhibited promising activity comparable to standard antibiotics, highlighting its potential as a lead compound in developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
